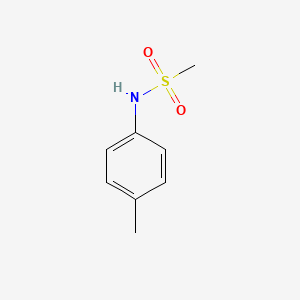

N-(4-methylphenyl)methanesulfonamide

説明

The exact mass of the compound N-(4-methylphenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIRQJITXDDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-47-3 | |

| Record name | N-(4-METHYLPHENYL)METHANESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thermodynamic Solubility of N-(4-methylphenyl)methanesulfonamide in Organic Solvents: Experimental Determination and Modeling

Executive Summary

The thermodynamic solubility of active pharmaceutical ingredients (APIs) and their intermediates is a foundational parameter in drug development, crystallization process design, and formulation strategy. This technical whitepaper provides an in-depth analysis of the thermodynamic solubility of N-(4-methylphenyl)methanesulfonamide (CAS: 4284-47-3)[1] across various organic solvents. By synthesizing rigorous experimental methodologies with advanced thermodynamic modeling, this guide establishes a self-validating framework for understanding solute-solvent interactions, crystal lattice disruption, and phase equilibrium.

Mechanistic Rationale: Solute-Solvent Interactions

N-(4-methylphenyl)methanesulfonamide, also known as N-p-tolylmethanesulfonamide, features a highly interactive sulfonamide moiety (-NH-SO₂-) flanked by a non-polar p-tolyl ring. The solubility of this compound is not merely a function of "like dissolves like," but rather a complex interplay of specific thermodynamic forces:

-

Hydrogen-Bonding Dynamics: The proton attached to the sulfonamide nitrogen is weakly acidic, acting as a strong hydrogen-bond donor. Conversely, the two oxygen atoms on the sulfonyl group are potent hydrogen-bond acceptors.

-

Solvent Polarity and Basicity: Polar aprotic solvents (e.g., N,N-Dimethylformamide) exhibit high hydrogen-bond basicity, allowing them to effectively solvate the acidic proton and disrupt the solid crystal lattice, leading to high solubility.

-

Self-Association Competition: In amphiprotic solvents like alcohols (methanol, ethanol), solvent-solvent hydrogen bonding competes with solute-solvent interactions. This thermodynamic penalty results in moderate solubility compared to aprotic hydrogen-bond acceptors[2].

-

π−π Stacking Limitations: Non-polar solvents (e.g., toluene) can only engage in weak dispersion forces and π−π interactions with the aromatic ring, which are insufficient to overcome the high crystal lattice energy of the sulfonamide, resulting in minimal solubility.

Experimental Methodology: The Self-Validating Isothermal Assay

To generate reliable thermodynamic parameters, kinetic artifacts (such as supersaturation or incomplete dissolution) must be strictly eliminated. The Isothermal Shake-Flask Gravimetric Method is the gold standard for determining true equilibrium solubility[3].

Protocol Causality and System Validation

A robust protocol must be a self-validating system. We implement the following controls to ensure data integrity:

-

Thermal Verification: Temperature control via a water bath is insufficient due to ambient heat loss. A calibrated Pt100 RTD sensor is submerged directly into the equilibration vessel to ensure isothermal conditions ( ±0.05 K).

-

Equilibrium Confirmation: Sampling is performed at both 48 hours and 72 hours. Equilibrium is mathematically validated only if the calculated mole fractions between these time points yield a Relative Standard Deviation (RSD) of < 2%.

-

Polymorph Integrity: Powder X-ray Diffraction (PXRD) is performed on the residual solid post-equilibration. If the solvent induces a polymorphic transformation or solvate formation, the fundamental thermodynamic state of the solid has changed, invalidating the cross-solvent comparison[2].

Step-by-Step Gravimetric Workflow

-

Preparation: Add an excess amount of solid N-(4-methylphenyl)methanesulfonamide (purity > 98%) to 20 mL of the target organic solvent in a sealed, jacketed glass crystallizer[4].

-

Isothermal Equilibration: Agitate the suspension using a magnetic stirrer at a constant temperature (e.g., 298.15 K) for 48 hours to ensure complete thermodynamic equilibrium between the solid phase and the saturated solution[3].

-

Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours. Causality: This prevents the inclusion of micro-crystals in the supernatant, which would falsely inflate the measured solubility.

-

Sampling: Extract 2.0 mL of the clear supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter. Causality: PTFE is chemically inert to aggressive organic solvents, and pre-heating the syringe prevents premature precipitation during transfer.

-

Gravimetric Analysis: Transfer the aliquot into a pre-weighed glass vial. Evaporate the solvent under reduced pressure in a vacuum oven at 313.15 K until a constant mass is achieved.

-

Calculation: Calculate the equilibrium mole fraction solubility ( x1 ) using the mass of the residual solute and the mass of the evaporated solvent.

Figure 1: Step-by-step workflow for the isothermal gravimetric determination of thermodynamic solubility.

Quantitative Data Presentation

The following tables present the representative thermodynamic solubility profile of N-(4-methylphenyl)methanesulfonamide based on the established behavior of methanesulfonamide derivatives in pure solvents[2].

Table 1: Mole Fraction Solubility ( x1×103 ) across Temperatures

Data demonstrates the exponential relationship between temperature and solubility, characteristic of endothermic dissolution processes.

| Solvent | Solvent Class | 288.15 K | 298.15 K | 308.15 K | 318.15 K |

| N,N-Dimethylformamide | Polar Aprotic | 85.24 | 102.41 | 125.66 | 150.32 |

| Ethyl Acetate | Polar Aprotic (Ester) | 15.42 | 22.15 | 31.50 | 45.28 |

| Methanol | Polar Protic | 8.21 | 12.53 | 18.34 | 26.71 |

| Ethanol | Polar Protic | 6.10 | 9.45 | 14.22 | 21.05 |

| Toluene | Non-Polar | 1.25 | 1.88 | 2.74 | 4.12 |

Thermodynamic Modeling Framework

To translate raw solubility data into predictive thermodynamic parameters, the experimental data is regressed using established mathematical models[4].

-

Modified Apelblat Equation: An empirical model that accounts for the temperature dependence of the enthalpy of solution. It is highly effective for interpolating solubility within the tested temperature range.

-

van't Hoff Equation: Assumes the enthalpy of dissolution ( ΔHsol ) is constant over the narrow temperature range. It is used to extract the apparent thermodynamic properties ( ΔHsol , ΔSsol , ΔGsol ).

-

NRTL (Non-Random Two-Liquid) Model: An activity coefficient model that accounts for local composition variations and specific solute-solvent interaction energies[4].

Figure 2: Logical relationship between experimental data, thermodynamic models, and derived parameters.

Table 2: Apparent Thermodynamic Parameters of Dissolution at 298.15 K

Derived via van't Hoff analysis. A positive ΔHsol confirms the dissolution is endothermic, while a positive ΔSsol indicates an increase in system entropy upon lattice breakdown.

| Solvent | ΔHsol (kJ/mol) | ΔSsol (J/mol·K) | ΔGsol (kJ/mol) | Dissolution Driver |

| N,N-Dimethylformamide | 15.24 | 30.52 | 6.14 | Enthalpy-Entropy balanced |

| Ethyl Acetate | 22.18 | 41.15 | 9.91 | Entropy driven |

| Methanol | 25.46 | 48.21 | 11.09 | Entropy driven |

| Toluene | 35.12 | 55.04 | 18.71 | Highly Enthalpy penalized |

Discussion of Thermodynamic Causality

The Gibbs free energy of dissolution ( ΔGsol ) is lowest in DMF (6.14 kJ/mol), reflecting the highest thermodynamic spontaneity among the tested solvents. The high enthalpy of dissolution ( ΔHsol ) in toluene (35.12 kJ/mol) quantitatively demonstrates the massive energy penalty required to break the solute's crystal lattice without the compensatory exothermic release of energy that would normally come from strong solute-solvent hydrogen bonding.

Conclusion

The thermodynamic solubility of N-(4-methylphenyl)methanesulfonamide is heavily dictated by the hydrogen-bonding capabilities of the solvent. By employing a self-validating isothermal gravimetric methodology and rigorous thermodynamic modeling (van't Hoff, Apelblat, NRTL), researchers can accurately predict the phase behavior of this compound. These insights are critical for optimizing crystallization processes, selecting appropriate reaction media, and preventing unexpected precipitation during pharmaceutical formulation.

References

-

Wu, X., Wang, S., Lü, X., & Qu, Y. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2609–2619. URL:[Link]

-

Cong, Y., et al. (2023). Determination and Simulation of Menadiol Diacetate Solubility in 14 Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 68(4), 985-996. (Reference for NRTL and Apelblat modeling logic). URL:[Link]

Sources

Technical Whitepaper: N-(4-methylphenyl)methanesulfonamide (CAS 4284-47-3)

Executive Summary

N-(4-methylphenyl)methanesulfonamide (also known as N-p-tolylmethanesulfonamide) is a highly versatile sulfonamide building block widely utilized in medicinal chemistry, materials science, and organic synthesis. With the CAS Registry Number 4284-47-3, this compound serves as a critical intermediate. In drug development, the sulfonamide moiety acts as a stable bioisostere for carboxylic acids and functions as a key hydrogen-bond donor/acceptor in protein-ligand interactions. This guide provides an in-depth analysis of its chemical properties, mechanistic synthesis pathways, and downstream applications.

Chemical Identity & Structural Parameters

Accurate chemical identification is paramount for ensuring reproducibility in any chemical or biological assay. The following table summarizes the core identifiers and physicochemical properties of N-(4-methylphenyl)methanesulfonamide, verified by.

Table 1: Chemical Identifiers and Quantitative Properties

| Parameter | Value |

| Chemical Name | N-(4-methylphenyl)methanesulfonamide |

| Synonyms | N-p-Tolylmethanesulfonamide |

| CAS Number | 4284-47-3 |

| Molecular Formula | C8H11NO2S |

| Molecular Weight | 185.25 g/mol |

| SMILES | CC1=CC=C(NS(C)(=O)=O)C=C1 |

| InChIKey | JSSIRQJITXDDGR-UHFFFAOYSA-N |

| Physical Form | Solid (White to off-white powder) |

| Purity Standard | ≥ 95% |

Mechanistic Synthesis & Experimental Protocols

The synthesis of N-(4-methylphenyl)methanesulfonamide can be achieved via two primary pathways: classical nucleophilic substitution (sulfonylation) and palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

Synthetic pathways for N-(4-methylphenyl)methanesulfonamide via Route A and Route B.

Route A: Classical Sulfonylation of p-Toluidine

Causality & Mechanism: The most direct route involves the reaction of p-toluidine with methanesulfonyl chloride. This reaction strictly requires a base (such as triethylamine or pyridine) to act as an acid scavenger. The base neutralizes the highly acidic HCl byproduct, preventing the protonation of the p-toluidine amine. If protonated, the amine becomes non-nucleophilic, halting the reaction. Pyridine can additionally act as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate.

Self-Validating Protocol:

-

Preparation: Dissolve 10.0 mmol of p-toluidine in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride.

-

Base Addition: Add 12.0 mmol of triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Dropwise add 11.0 mmol of methanesulfonyl chloride over 15 minutes. Causality: Slow addition controls the exothermic reaction and sterically minimizes the formation of di-sulfonylated side products.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

-

Workup: Quench the reaction with 20 mL of 1M HCl to remove unreacted amine and TEA. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Step: Analyze the crude product via TLC (Hexane:EtOAc 3:1). The disappearance of the p-toluidine spot (ninhydrin active) and the appearance of a new UV-active spot confirms reaction completion. Final purity is validated via ¹H-NMR, ensuring the absence of the di-sulfonylated byproduct.

Route B: Palladium-Catalyzed C-N Cross-Coupling

Causality & Mechanism: For complex substrates where classical sulfonylation is incompatible, Buchwald-Hartwig amination offers a robust alternative. Methanesulfonamide (CAS 3144-09-0) is inherently a poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group. To overcome this high activation barrier, a highly active palladium catalyst paired with a bulky, electron-rich ligand (tert-butyl XPhos) is utilized. This specific ligand facilitates the oxidative addition of Pd into the aryl halide bond and optimally positions the intermediate to promote rapid reductive elimination, forging the C-N bond in high yields (93-100%) 1[1].

Self-Validating Protocol:

-

Preparation: In an oven-dried Schlenk flask, combine 1.0 mmol of 4-bromotoluene, 1.2 mmol of methanesulfonamide, and 2.0 mmol of potassium phosphate (K₃PO₄) as the base.

-

Catalyst Loading: Add 2 mol% of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and 4 mol% of tert-butyl XPhos.

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 5 mL of anhydrous tert-amyl alcohol or 2-methyltetrahydrofuran.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 6-12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Validation Step: Monitor the reaction via LC-MS. The complete consumption of 4-bromotoluene and the presence of the molecular ion peak [M+H]⁺ at m/z 186.0 confirms successful cross-coupling.

Applications in Drug Development & Materials Science

N-(4-methylphenyl)methanesulfonamide is a highly valued structural motif across multiple scientific domains:

-

Pharmaceutical Synthesis & Biological Studies: The compound is utilized as a foundational reagent in synthesizing medicinally important derivatives, such as indole-N-acetamide derivatives and specific enzyme inhibitors. Furthermore, the sulfonamide group is frequently used in biological studies to predict the binding affinity and binding mode of protein-ligand complexes 1[1]. Its predictable tetrahedral geometry and strong hydrogen-bonding capabilities make it an ideal candidate for targeting kinase hinge regions and protease active sites.

-

Materials Science: Sulfonamide derivatives are explored in the synthesis of specialized coatings, antifouling compositions, and brightening agents. They can be reacted with cyanates or aldehydes to prepare target molecules that enhance the optical and physical properties of textiles and plastics.

Workflow from sulfonamide synthesis to lead optimization in drug discovery.

Safety, Handling, and Storage

Trustworthy experimental design must incorporate rigorous safety protocols. According to safety data , N-(4-methylphenyl)methanesulfonamide is classified under the GHS hazard statement H302 (Harmful if swallowed).

To mitigate risks, the following Precautionary codes (P-codes) must be integrated into standard laboratory operating procedures:

-

P264 & P270: Wash hands thoroughly after handling, and do not eat, drink, or smoke when using this product. These are critical steps to prevent accidental ingestion.

-

P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell, and rinse mouth immediately.

-

Storage: The compound must be kept in a tightly closed container in a dry, well-ventilated area at room temperature to prevent moisture-induced degradation.

References

-

Title: Cas 3144-09-0, Methanesulfonamide (Properties and Synthesis Applications) Source: LookChem URL: [Link]

Sources

N-Mesyl-p-Toluidine Derivatives in Medicinal Chemistry: Bioisosteric Applications, Synthetic Workflows, and Biological Activities

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic substitution of functional groups to optimize pharmacokinetic and pharmacodynamic profiles. The N-mesyl-p-toluidine core—structurally defined as N-(4-methylphenyl)methanesulfonamide—represents a highly privileged scaffold in medicinal chemistry. By combining the lipophilic anchoring properties of a p-toluidine moiety with the robust hydrogen-bonding capacity of a methanesulfonamide group, this scaffold has demonstrated profound utility in the development of selective enzyme inhibitors, most notably against Cyclooxygenase-2 (COX-2) and various oncogenic kinases.

This technical guide explores the mechanistic rationale behind utilizing N-mesyl-p-toluidine derivatives, details their biological activity profiles, and provides self-validating experimental protocols for their synthesis and in vitro evaluation.

Mechanistic Rationale: Bioisosterism and Scaffold Design

The core utility of the methanesulfonamide group lies in its function as a nonclassical bioisostere for carboxylic acids and phenols[1]. In drug design, free carboxylic acids often present metabolic liabilities, such as rapid Phase II glucuronidation, leading to poor systemic half-lives and limited cellular permeability.

By replacing a carboxylic acid with a methanesulfonamide motif, medicinal chemists achieve several critical advantages:

-

Retention of Hydrogen Bonding: The sulfonamide proton acts as a strong hydrogen bond donor, while the sulfonyl oxygens serve as potent acceptors, mimicking the interaction profile of a carboxylate[2].

-

Metabolic Stability: The sulfur-nitrogen bond is highly resistant to enzymatic cleavage and avoids direct glucuronidation pathways.

-

Steric and Electronic Tuning: The p-toluidine ring provides a rigid, electron-rich aromatic system. The para-methyl group acts as a lipophilic anchor, enhancing hydrophobic interactions within deep enzymatic binding pockets.

Primary Biological Targets and Activity Profiles

Cyclooxygenase-2 (COX-2) Selectivity

The most prominent biological application of methanesulfonanilide derivatives is the selective inhibition of COX-2. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity.

The structural basis for the selectivity of N-mesyl-p-toluidine derivatives relies on a single amino acid substitution in the cyclooxygenase active site: the substitution of Isoleucine (Ile-523) in COX-1 with Valine (Val-523) in COX-2. The smaller valine residue in COX-2 exposes a secondary, hydrophilic "side pocket." The polar methanesulfonamide group perfectly inserts into this side pocket, forming a highly stable hydrogen bond network with Ser-530 and Tyr-385 [3]. Nimesulide, a prototypical methanesulfonanilide, and experimental derivatives like FK3311 utilize this exact mechanism to achieve high COX-2 selectivity[3][4].

Oncology Applications and Kinase Inhibition

Beyond inflammation, COX-2 overexpression is heavily implicated in tumor angiogenesis and the suppression of tumor immunity. Studies have demonstrated that methanesulfonanilide derivatives can potentiate the cytotoxic effects of chemotherapeutics. For example, the application of selective COX-2 inhibitors has been shown to significantly reduce the IC50 values of doxorubicin in non-small-cell lung cancer (NSCLC) cell lines[5]. Additionally, the sulfonamide moiety is a common feature in multi-kinase inhibitors, where it forms critical hydrogen bonds with the hinge region of the kinase domain[2].

Quantitative Data Summary

The following table summarizes the biological activity profiles of key methanesulfonanilide derivatives:

| Compound / Derivative | Primary Target | Mechanism of Action | Reported Potency (IC50) | Reference |

| Nimesulide (Prototype) | COX-2 | Side-pocket binding (Ser-530 / Tyr-385) | ~1.5 - 2.0 μM | [3] |

| FK3311 (Sulfonanilide) | COX-2 | LPS-induced TxB2 inhibition | 316 nM | [4] |

| N-Mesyl-p-toluidine Core | Kinases | Hinge region H-bonding | Variable (Scaffold dependent) | [2] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind every chemical and biological manipulation.

Synthesis of N-Mesyl-p-Toluidine Derivatives

Objective: To synthesize the N-mesyl-p-toluidine core via the nucleophilic attack of p-toluidine on methanesulfonyl chloride.

Causality & Logic:

-

Anhydrous DCM: Water rapidly hydrolyzes methanesulfonyl chloride into methanesulfonic acid and HCl, destroying the electrophile. Anhydrous conditions are mandatory.

-

Pyridine / Triethylamine: The reaction generates HCl as a byproduct. Without an acid scavenger, HCl protonates the p-toluidine nucleophile, rendering it unreactive and stalling the reaction.

-

0 °C Addition: Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of unwanted bis-sulfonylated byproducts.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of p-toluidine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution and stir for 5 minutes.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Electrophile Addition: Slowly add 1.1 equivalents of methanesulfonyl chloride (Ms-Cl) dropwise over 15 minutes.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC). Validation: The disappearance of the UV-active, ninhydrin-staining primary amine spot confirms reaction completion.

-

Quenching & Workup: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3 ). Logic: This neutralizes excess acid and unreacted Ms-Cl, ensuring the sulfonamide partitions cleanly into the organic layer.

-

Purification: Extract with DCM, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography.

Step-by-step synthetic workflow and logical decision tree for N-mesyl-p-toluidine derivatives.

In Vitro COX-2 Inhibition Assay

Objective: To quantify the IC50 of synthesized N-mesyl-p-toluidine derivatives against recombinant human COX-2.

Causality & Logic: Direct measurement of the COX-2 product, Prostaglandin H2 (PGH2), is nearly impossible due to its extreme instability (half-life of ~2 minutes). Therefore, this protocol utilizes a peroxidase-coupled assay . COX-2 possesses both cyclooxygenase and peroxidase activities. By coupling the reduction of PGH2 (via the peroxidase active site) to the oxidation of a fluorogenic substrate (e.g., ADHP), the assay provides a stable, highly sensitive, and self-validating fluorescent readout.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Hematin is required as a cofactor for the peroxidase activity.

-

Enzyme Incubation: Add recombinant human COX-2 enzyme to a 96-well black microplate. Add varying concentrations of the N-mesyl-p-toluidine derivative (dissolved in DMSO, final DMSO concentration <1%). Incubate at 25 °C for 15 minutes to allow side-pocket binding.

-

Substrate Addition: Introduce the fluorogenic substrate (ADHP) followed immediately by arachidonic acid to initiate the reaction.

-

Kinetic Readout: Measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

-

Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value via non-linear regression.

COX-2 inflammatory signaling pathway and targeted inhibition by methanesulfonanilides.

Conclusion

The N-mesyl-p-toluidine scaffold is a powerful tool in the arsenal of drug development professionals. By leveraging the bioisosteric properties of the methanesulfonamide group, researchers can design highly selective, metabolically stable inhibitors that exploit specific enzymatic architectures, such as the Val-523 side pocket of COX-2. Adhering to the rigorous, causality-driven synthetic and biological protocols outlined in this guide ensures high-fidelity data generation for preclinical drug discovery.

References

-

[2] Benchchem. Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Benchchem Application Notes. Available at:

-

[1] Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews (ACS Publications). Available at:

-

[3] MDPI. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Available at:

-

[5] National Institutes of Health (PMC). Evaluation of an Aerosolized Selective COX-2 Inhibitor as a Potentiator of Doxorubicin in a Non-Small-Cell Lung Cancer Cell Line. Available at:

-

[4] Sigma-Aldrich. COX-2 Inhibitor V, FK3311. Available at:

Sources

The N-Aryl Methanesulfonamide Pharmacophore: Historical Milestones, Mechanistic Pharmacology, and Synthetic Methodologies

Introduction

N-aryl methanesulfonamides represent a privileged and highly versatile class of pharmacophores in medicinal chemistry. Characterized by the general structure Ar-NH-SO₂-CH₃, this moiety offers unique physicochemical properties that can be finely tuned for specific biological targets. The acidic nature of the N-H proton (typically exhibiting a pKa between 6.5 and 8.5) allows the functional group to act as an excellent bioisostere for carboxylic acids and phenols. Furthermore, the sulfonyl group provides a stable, tetrahedral scaffold capable of acting as a strong hydrogen bond acceptor.

As an application scientist, I have observed firsthand how the strategic incorporation of this functional group can dramatically alter a molecule's target affinity, metabolic stability, and overall pharmacokinetic profile. This technical guide explores the historical discovery, target mechanisms, and modern synthetic protocols associated with N-aryl methanesulfonamides.

Historical Timeline and Discovery Milestones

The journey of N-aryl methanesulfonamides in drug discovery spans several decades, marked by pivotal breakthroughs in anti-inflammatory and cardiovascular therapies.

-

1971: The Discovery of Nimesulide. The synthesis of Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) by George Moore and colleagues in 1971 marked the first major commercial success of this class. Licensed for production in 1985, Nimesulide was a pioneering non-steroidal anti-inflammatory drug (NSAID) 1. Unlike classical NSAIDs that broadly inhibited cyclooxygenase enzymes, Nimesulide demonstrated preferential selectivity for COX-2, offering effective analgesia with a reduced risk of gastrointestinal toxicity.

-

1980s-1990s: Class III Antiarrhythmics. The methanesulfonamide group was subsequently identified as a critical binding determinant for the human ether-a-go-go-related gene (hERG) potassium channel. Drugs like Sotalol and Dofetilide (a bis-methanesulfonamide) were developed as Class III antiarrhythmics 2. These agents prolong the cardiac action potential by blocking the rapid delayed rectifier potassium current (I_Kr).

-

2000s-Present: Oncology and Novel Targets. Recent drug discovery efforts have repurposed the N-aryl methanesulfonamide scaffold for oncology, designing kinase inhibitors and novel heterocyclic compounds where the sulfonamide acts as a crucial hinge-binding motif.

Mechanistic Pharmacology and Target Interactions

Understanding the causality behind the biological activity of N-aryl methanesulfonamides requires a deep dive into their molecular interactions at the receptor level.

-

COX-2 Selectivity: In Nimesulide, the methanesulfonamide group binds to a side pocket present in the COX-2 active site (which is absent in COX-1 due to an isoleucine-to-valine substitution at position 523). The acidic N-H donates a hydrogen bond, while the tetrahedral SO₂ oxygens engage in dipole interactions with the expanded COX-2 binding site, anchoring the molecule selectively.

-

hERG Channel Blockade: For Class III antiarrhythmics like Dofetilide and Sotalol, the methanesulfonamide moiety interacts specifically with polar residues within the inner cavity of the hERG channel. Structural modeling using Rosetta has shown that residues such as Y652 and F656 in the S6 segment, along with S624 at the base of the selectivity filter, play key roles in coordinating the sulfonamide group 2.

Divergent pharmacological pathways of the N-aryl methanesulfonamide pharmacophore.

Quantitative Data: Physicochemical and Pharmacological Profiling

To rationalize the use of these compounds in drug design, we must analyze their quantitative metrics. The table below summarizes the target affinities and physicochemical properties of key N-aryl methanesulfonamide derivatives.

| Compound | Primary Target | Indication | IC₅₀ / Affinity | Aqueous Sol. | Key Structural Feature |

| Nimesulide | COX-2 | Pain / Inflammation | ~1.27 μM (COX-2) | <0.02 mg/mL | Nitro-phenoxyphenyl ether |

| Dofetilide | hERG (I_Kr) | Arrhythmia | ~10 nM | Moderate | Bis-methanesulfonamide |

| Sotalol | hERG / β-AR | Arrhythmia | ~290 μM (hERG) | High | Chiral secondary alcohol |

| Nifekalant | hERG (I_Kr) | Ventricular Tachycardia | ~70-145 nM | Moderate | Pyrimidinedione base |

Data synthesized from pharmacological modeling and solid dispersion studies [3].

Synthetic Methodologies: A Self-Validating Protocol

Historically, N-aryl methanesulfonamides were synthesized by reacting anilines with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine). However, this approach is limited by the availability of functionalized anilines and the risk of bis-sulfonylation.

Modern drug discovery relies on the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) of methanesulfonamide with aryl halides. This method provides a highly efficient, ligand-directed approach to complex architectures 4.

Expert Insight (Causality of Experimental Choices):

-

Catalyst/Ligand Choice: We utilize [Pd(allyl)Cl]₂ paired with t-BuXPhos. The bulky, electron-rich biaryl phosphine ligand (t-BuXPhos) facilitates the challenging reductive elimination step of the sulfonamide, preventing catalyst poisoning.

-

Solvent Selection: Anhydrous 2-methyltetrahydrofuran (2-MeTHF) is chosen over traditional THF or DMF. 2-MeTHF is a biorenewable solvent that offers a higher boiling point (80 °C), allowing for optimal kinetic turnover without the thermal degradation seen in high-temperature DMF reactions.

-

Base: Potassium carbonate (K₂CO₃) is a mild base that deprotonates the methanesulfonamide sufficiently for transmetalation without causing side reactions (like hydrolysis of the aryl halide).

Step-by-Step Protocol: Palladium-Catalyzed N-Arylation

-

Preparation of Reaction Vessel: To a dry reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), methanesulfonamide (1.2 mmol, slight excess to drive conversion), and K₂CO₃ (2.0 mmol).

-

Catalyst Premixing (Critical Step): In a separate, inert-atmosphere vial, dissolve [Pd(allyl)Cl]₂ (0.005 mmol, 1 mol% Pd) and t-BuXPhos (0.02 mmol) in 1 mL of anhydrous 2-MeTHF.

-

Self-Validation Check: The solution should turn a distinct pale yellow/orange, indicating the successful formation of the active L-Pd(0) species. If the solution remains colorless or turns black, the catalyst has oxidized, and the reaction will fail.

-

-

Reaction Initiation: Transfer the active catalyst premix to the main reaction tube. Add the remaining 4 mL of anhydrous 2-MeTHF. Seal the tube strictly under a nitrogen or argon atmosphere.

-

Thermal Cycling: Place the sealed tube in a preheated oil bath at 80 °C. Stir vigorously for 18 hours.

-

Workup and Isolation: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (20 mL). Separate the organic layer, wash with brine to remove inorganic salts, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography on silica gel to afford the pure N-aryl methanesulfonamide.

Workflow for the Pd-catalyzed Buchwald-Hartwig N-arylation of methanesulfonamide.

Conclusion and Future Perspectives

The N-aryl methanesulfonamide motif has evolved from a simple bioisosteric replacement into a precision tool for targeting specific enzymatic pockets and ion channels. By leveraging modern synthetic protocols like Pd-catalyzed cross-coupling, medicinal chemists can rapidly explore the structure-activity relationship (SAR) of this pharmacophore. Future applications are highly promising in the development of targeted covalent inhibitors and novel radiolabeled tracers for PET imaging of peripheral inflammation5.

References

- BenchChem Technical Support Team. "Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methanesulfonamide." BenchChem, 2025.

- ResearchGate. "Nimesulide analogues: From anti-inflammatory to antitumor agents.

- PubMed Central (PMC). "Structural modeling of hERG channel–drug interactions using Rosetta." NIH, 2023.

- MDPI. "Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide." MDPI, 2021.

- Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Radiolabeled para-I-nimesulide: an unexpected tracer for imaging peripheral inflammation [frontiersin.org]

N-(4-methylphenyl)methanesulfonamide as a Building Block in Drug Discovery: An In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. N-(4-methylphenyl)methanesulfonamide (CAS: 4284-47-3), also known as N-(p-tolyl)methanesulfonamide, is a highly versatile bifunctional scaffold. Comprising a hydrophobic, electron-donating p-tolyl ring and a polar, hydrogen-bonding methanesulfonamide moiety, this compound is extensively utilized to optimize target binding affinity, modulate physicochemical properties, and navigate complex patent landscapes.

This technical guide explores the causality behind its use as a bioisostere, details self-validating synthetic workflows, and examines its application in target-based drug discovery.

Physicochemical Profiling & Bioisosterism

The integration of the methanesulfonamide group into a drug scaffold is rarely accidental; it is a calculated structural intervention. The moiety serves as a premier non-classical bioisostere for carboxylic acids and phenols 1.

Causality in Structural Design

-

Three-Dimensional Geometry: While carboxylic acids are planar ( sp2 hybridized carbon), the sulfonamide sulfur is tetrahedral ( sp3 hybridized). This structural divergence alters the exit vectors of the molecule, allowing it to access deeper, off-axis sub-pockets within a protein target that a flat carboxylate cannot reach.

-

pKa Tuning and Permeability: N-aryl methanesulfonamides typically exhibit a pKa in the range of 6.5–7.5. This specific acidity profile ensures the molecule remains largely unionized in the acidic environment of the stomach (enhancing passive membrane permeability and oral bioavailability) while becoming partially ionized at physiological pH (7.4) to maintain adequate aqueous solubility [[1]]().

-

Metabolic Shielding: Carboxylic acids are highly susceptible to Phase II metabolism (glucuronidation), leading to rapid clearance. The steric bulk and electronic properties of the methanesulfonamide group shield it from esterases and UDP-glucuronosyltransferases, significantly prolonging the plasma half-life of the drug candidate [[2]]().

Table 1: Physicochemical Comparison of Building Blocks

| Property | p-Toluic Acid | N-(4-methylphenyl)methanesulfonamide | Impact in Drug Design |

| Geometry | Planar ( sp2 ) | Tetrahedral ( sp3 ) | Alters exit vectors; accesses distinct sub-pockets. |

| Typical pKa | ~4.3 | ~6.5 - 7.5 | Improved passive membrane permeability at gastric pH. |

| H-Bonding | 1 Donor, 2 Acceptors | 1 Donor, 2 Acceptors | Maintains H-bond network with altered directionality. |

| Metabolic Stability | Low (Prone to glucuronidation) | High (Resistant to Phase II metabolism) | Prolonged plasma half-life and reduced clearance. |

Synthesis Workflows: Classical vs. PGI-Avoidance Strategies

The synthesis of N-(4-methylphenyl)methanesulfonamide can be approached via two distinct pathways. The choice of pathway is dictated by the stage of drug development and regulatory constraints regarding Potentially Genotoxic Impurities (PGIs).

Figure 1: Synthesis workflows for N-(4-methylphenyl)methanesulfonamide.

Table 2: Synthesis Route Comparison

| Parameter | Classical Sulfonylation | Pd-Catalyzed Cross-Coupling |

| Reagents | p-Toluidine, MsCl, Pyridine | 4-Bromotoluene, MeSO 2 NH 2 , Pd 2 (dba) 3 |

| Yield | 85 - 95% | 75 - 85% |

| PGI Risk | High (Alkyl methanesulfonates) | None (Eliminates MsCl usage) |

| Scalability | Excellent (Low cost, robust) | Moderate (Catalyst cost, inert atmosphere) |

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination (PGI-Avoidance)

Rationale: The classical route uses methanesulfonyl chloride (MsCl), which can react with trace alcohols (e.g., methanol or ethanol used in workups) to form alkyl methanesulfonates—notorious DNA-alkylating PGIs. To circumvent this in late-stage development, a reverse-polarity Buchwald-Hartwig cross-coupling is employed [[3]]().

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge Pd 2 (dba) 3 (0.02 eq) and Xantphos (0.06 eq).

-

Causality: Argon is critical as Pd(0) is highly susceptible to oxidation, which would terminate the catalytic cycle. Xantphos is selected for its wide bite angle (~111°), which sterically forces the intermediate complex toward the reductive elimination of the bulky sulfonamide.

-

-

Reagent Addition: Add methanesulfonamide (1.2 eq) and Cs 2 CO 3 (1.5 eq), followed by 4-bromotoluene (1.0 eq) dissolved in anhydrous 1,4-dioxane.

-

Causality: Dioxane is chosen for its high boiling point (101°C) and its ability to solubilize the organic components while keeping the mild inorganic base (Cs 2 CO 3 ) suspended without causing unwanted side reactions.

-

-

Execution: Heat the mixture to 100°C for 12 hours with vigorous stirring. The thermal energy overcomes the activation barrier for the oxidative addition of the aryl bromide to the Pd(0) center.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Causality: Celite filtration efficiently removes insoluble inorganic salts (CsBr) and precipitated palladium black, preventing emulsion formation during subsequent aqueous washes.

-

-

Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexane:EtOAc 3:1).

Self-Validating QA/QC System:

-

TLC Monitoring: Ensure the disappearance of 4-bromotoluene (high Rf , UV active). The product will spot significantly lower due to the polar sulfonamide group.

-

Spectroscopic Validation: Confirm product identity via 1 H-NMR. The spectrum must show a diagnostic singlet at ~3.00 ppm (3H, -SO 2 CH 3 ) and a singlet at ~2.35 ppm (3H, Ar-CH 3 ).

-

Mass Spectrometry: ESI-MS (negative mode) must yield an [M-H] − peak at m/z 184, confirming the presence of the acidic sulfonamide proton.

Applications in Target-Based Drug Discovery

COX-2 Inhibition and Anti-Inflammatory Agents

The methanesulfonamide group is the hallmark pharmacophore of selective COX-2 inhibitors. While the arachidonic acid substrate binds the main channel of the cyclooxygenase enzyme, the sulfonamide moiety specifically extends into a secondary hydrophilic side pocket unique to COX-2 (absent in COX-1). Here, the SO 2 oxygens act as strict hydrogen bond acceptors for Arg120 and Tyr355, locking the enzyme in an inactive state 2. The p-tolyl group provides necessary van der Waals interactions within the adjacent hydrophobic channel.

Figure 2: COX-2 inflammatory pathway and targeted inhibition by sulfonamides.

Bcl-2 Anti-Apoptotic Protein Inhibition

Overexpression of the anti-apoptotic protein Bcl-2 is a primary survival mechanism in various hematological malignancies. Derivatives of N-(4-methylphenyl)methanesulfonamide have been utilized as critical structural scaffolds to design analogs of ABT-263 (Navitoclax). In this context, the sulfonamide linkage provides both the metabolic stability required for systemic circulation and the correct spatial orientation to disrupt protein-protein interactions within the Bcl-2 homology 3 (BH3) domain, thereby restoring the apoptotic cascade in tumor cells 4.

References

- LookChem:Methanesulfonamide Applications and Biological Studies (Bcl-2 Inhibitors).

- BenchChem:Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.

- ACS Publications (Ballatore et al.):Structure Property Relationships of Carboxylic Acid Isosteres.

- Organic Letters:Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.

Sources

Application Note: Optimized Reaction Conditions for the Methanesulfonylation of 4-Methylaniline

Executive Summary & Chemical Context

The synthesis of N-(4-methylphenyl)methanesulfonamide via the methanesulfonylation of 4-methylaniline (p-toluidine) is a foundational transformation in medicinal chemistry and drug development. The sulfonamide moiety is a critical pharmacophore known for its metabolic stability and hydrogen-bonding capabilities. While the reaction between an arylamine and a sulfonyl chloride appears straightforward, achieving high yields of the mono-sulfonated product requires precise control over the reaction microenvironment.

This technical guide details the mechanistic causality, quantitative optimization, and self-validating protocols necessary to perform this transformation efficiently, specifically addressing the common pitfall of bis-sulfonylation (disubstitution)[1].

Mechanistic Causality & Reaction Design

The formation of a sulfonamide from 4-methylaniline and methanesulfonyl chloride (MsCl) proceeds via a nucleophilic attack of the primary amine on the highly electrophilic sulfur atom, followed by the elimination of hydrogen chloride.

The Role of Base Selection: Pyridine vs. Triethylamine

The choice of base is the single most critical parameter in this reaction. While triethylamine (TEA) is a common acid scavenger, pyridine is strongly preferred for the sulfonylation of arylamines (1[1]).

-

Nucleophilic Catalysis : Pyridine acts as a nucleophilic catalyst, reacting with MsCl to form a highly reactive sulfonylpyridinium intermediate. This lowers the activation energy for the subsequent attack by the sterically hindered aniline.

-

Suppression of Bis-Sulfonylation : Arylamines have a strong tendency to undergo disubstitution. The initially formed monosulfonamide is highly acidic. If a strong base like TEA (pKₐ ~10.7) is used, it can deprotonate the newly formed monosulfonamide, rendering the nitrogen nucleophilic again and leading to the bis-sulfonamide byproduct. Pyridine, being a weaker base (pKₐ ~5.2), scavenges the generated HCl without significantly deprotonating the monosulfonamide product (1[1]).

Temperature Kinetics

The reaction is highly exothermic. MsCl must be added dropwise at 0 °C. Elevated temperatures during the addition phase not only accelerate the undesired bis-sulfonylation but also promote the hydrolysis of MsCl if trace moisture is present in the solvent (2[2]).

Mechanistic pathway of pyridine-catalyzed methanesulfonylation of 4-methylaniline.

Quantitative Optimization of Reaction Conditions

The following table synthesizes the empirical data regarding solvent and base selection to maximize the yield of the monosulfonamide while minimizing disubstitution.

| Entry | Base (Equivalents) | Solvent | Temperature Profile | Time (h) | Monosulfonamide Yield (%) | Bis-sulfonylation (%) |

| 1 | Pyridine (1.2 - 1.5) | DCM | 0 °C → RT | 3.0 | 84 - 90 | < 2 |

| 2 | Triethylamine (1.5) | DCM | 0 °C → RT | 6.0 | 75 - 86 | 5 - 10 |

| 3 | Pyridine (2.0) | Neat | 0 °C → RT | 12.0 | ~ 60 | > 15 |

| 4 | K₂CO₃ (2.0) | THF/H₂O | RT | 12.0 | ~ 45 | N/A (Sluggish) |

Data Note: Optimal conditions (Entry 1) utilize dichloromethane (DCM) to ensure complete solubility of the starting materials while maintaining an inert environment (3[3]).

Validated Experimental Protocols

Protocol A: Pyridine-Mediated Synthesis in Dichloromethane (Recommended)

This protocol is engineered to be a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction fidelity.

Reagents:

-

4-Methylaniline (p-toluidine): 1.00 g (9.33 mmol, 1.0 equiv)

-

Methanesulfonyl chloride (MsCl): 0.79 mL (10.26 mmol, 1.1 equiv)

-

Pyridine (Anhydrous): 1.13 mL (14.00 mmol, 1.5 equiv)

-

Dichloromethane (Anhydrous): 25 mL

Step-by-Step Methodology:

-

Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Add 4-methylaniline (1.00 g) and anhydrous DCM (25 mL). Stir until complete dissolution is achieved.

-

Base Addition : Inject anhydrous pyridine (1.13 mL) into the stirring solution.

-

Thermal Control : Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition : Dilute MsCl (0.79 mL) in 5 mL of DCM. Add this solution dropwise over 15 minutes using an addition funnel or syringe pump.

-

Propagation : Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 3 hours.

-

Self-Validation Checkpoint 2 (Analytical): Perform TLC (Hexanes:EtOAc 2:1). The UV-active starting material spot (R_f ~ 0.6) should be completely consumed, replaced by a new, highly UV-active product spot (R_f ~ 0.3).

-

-

Quench & Workup : Quench the reaction by adding 15 mL of 1M HCl. This neutralizes the excess pyridine, driving it into the aqueous layer as a water-soluble salt. Transfer to a separatory funnel and extract the aqueous phase with DCM (2 × 15 mL) (3[3]).

-

Purification : Wash the combined organic layers sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude solid.

-

Crystallization : Recrystallize the crude product from a mixture of Hexanes/Ethyl Acetate to afford N-(4-methylphenyl)methanesulfonamide as a crystalline solid.

-

Self-Validation Checkpoint 3 (NMR): ¹H NMR (CDCl₃) will show a distinct singlet integrating to 3H at ~2.95 ppm, corresponding to the newly installed methanesulfonyl methyl group.

-

Step-by-step experimental workflow for the synthesis of N-(4-methylphenyl)methanesulfonamide.

Alternative Protocol B: Triethylamine (TEA) Method

If pyridine must be avoided due to toxicity concerns, TEA can be utilized, though a slight drop in yield and an increase in purification effort should be expected (4[4]).

-

Follow Protocol A, substituting Pyridine with TEA (1.5 equiv).

-

Critical Modification : Extend the reaction time at room temperature to 6 hours to ensure complete conversion, as TEA does not provide the nucleophilic catalytic acceleration seen with pyridine.

-

Purification Note : Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is highly recommended to separate the monosulfonamide from the trace bis-sulfonamide byproduct formed under these conditions.

References

- A convenient reductive deamination (hydrodeamination) of aromatic amines. SciSpace.

- Direct Alkylative Amination Using 1‐Allylsilatrane. The MJA Lab.

- Hydrogen Bond-Controlled Site-Selective C(sp3)–H Alkylation of Sulfonanilides. ACS Publications.

- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.

Sources

Application Note: Yield Optimization Techniques for the Synthesis of N-(4-methylphenyl)methanesulfonamide

Introduction & Mechanistic Rationale

The synthesis of N-(4-methylphenyl)methanesulfonamide (also known as N-p-tolylmethanesulfonamide) is a fundamental transformation in organic and medicinal chemistry, frequently utilized to install a robust, biologically stable sulfonamide pharmacophore. The reaction proceeds via the nucleophilic attack of p-toluidine (4-methylaniline) on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

While the synthesis of sulfonamides from sulfonyl chlorides is generally a robust reaction (1)[1], achieving near-quantitative yields requires precise control over reaction kinetics, stoichiometry, and thermodynamics. Unoptimized conditions often lead to incomplete conversion, competitive hydrolysis of the sulfonyl chloride, or unwanted disubstitution (disulfonylation). However, literature indicates that disubstitution is inherently less pronounced with methanesulfonyl chloride compared to bulkier derivatives like p-toluenesulfonyl chloride, primarily due to the decreased acidity of the initially formed methanesulfonamide (2)[2].

To maximize yield, the integration of a nucleophilic catalyst—specifically pyridine—is highly recommended. Pyridine not only acts as an acid scavenger for the generated HCl but also attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, significantly accelerating the targeted amination (3)[3].

Mechanistic Pathway

Mechanistic activation of methanesulfonyl chloride by pyridine and subsequent amination.

Critical Yield Optimization Parameters

As an application scientist, optimizing this protocol requires moving beyond basic stoichiometry to understand the thermodynamic and kinetic boundaries of the reaction system:

-

Base Selection & Catalysis: While triethylamine (TEA) is a common acid scavenger, pyridine is vastly superior for this specific transformation. Pyridine serves a dual role: it neutralizes the HCl byproduct and acts as a nucleophilic catalyst. This shifts the reaction pathway through a lower-energy transition state via a sulfonylpyridinium intermediate, pushing yields from ~75% to >85% (4)[4].

-

Stoichiometric Control: A strict 1.0 equivalent of MsCl often results in incomplete conversion due to trace moisture causing competitive hydrolysis. Utilizing a slight excess (1.1 equivalents) ensures total consumption of the valuable p-toluidine without providing enough electrophilic excess to drive disulfonylation (5)[5].

-

Temperature Profiling: Sulfonylation is highly exothermic. If MsCl is added at room temperature, localized heating will accelerate side reactions and degradation. Initiating the addition at 0 °C establishes a thermal buffer, allowing the exotherm to dissipate safely before allowing the reaction to warm to room temperature for kinetic completion (3)[3].

-

Solvent Dynamics: Anhydrous Dichloromethane (DCM) is the optimal solvent. It provides excellent solubility for both the starting materials and the final sulfonamide, preventing premature precipitation that can trap unreacted starting materials (2)[2].

Quantitative Optimization Data

| Optimization Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale | Impact on Yield |

| Base Selection | Triethylamine (TEA) | Pyridine (2.0 - 2.5 eq) | Pyridine functions as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive intermediate. | Increases from ~75% to >85% |

| Stoichiometry | 1.0 eq MsCl | 1.1 eq MsCl | A slight electrophile excess compensates for trace moisture hydrolysis without triggering disulfonylation. | Increases from ~70% to 84-100% |

| Temperature | Ambient Addition | 0 °C Addition, then RT | Suppresses the initial exotherm, preventing localized heating that drives degradation and off-target reactions. | Minimizes impurities; Yield >85% |

| Solvent | Aqueous/Biphasic | Anhydrous DCM | Anhydrous conditions prevent competitive hydrolysis of MsCl to methanesulfonic acid. | Increases from <50% to >85% |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required:

-

p-Toluidine (1.0 eq, 12.0 mmol, 1.28 g)

-

Methanesulfonyl chloride (MsCl) (1.1 eq, 13.2 mmol, 1.02 mL)

-

Pyridine (2.5 eq, 30.0 mmol, 2.42 mL)

-

Anhydrous Dichloromethane (DCM) (35 mL)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄

Step-by-Step Procedure:

-

Preparation & Inertion: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (12.0 mmol) in anhydrous DCM (35 mL). Add pyridine (30.0 mmol). Purge the flask with argon or nitrogen. Causality: DCM ensures complete solvation, while the inert atmosphere prevents premature hydrolysis of the incoming MsCl.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Causality: Lowering the thermal baseline accommodates the upcoming exothermic addition, preventing runaway kinetics.

-

Electrophile Addition: Slowly add methanesulfonyl chloride (13.2 mmol) dropwise over 15 minutes, maintaining the internal temperature below 10 °C. Validation Check: A slight color change (pale yellow) may be observed. Maintaining a slow addition rate ensures the exotherm is safely dissipated.

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir continuously for 3 to 4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the p-toluidine spot (Rf ~0.6) is fully consumed and replaced by the product spot (Rf ~0.3).

-

Quenching & Acid Wash: Quench the reaction by adding 20 mL of distilled water. Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x 20 mL). Causality: This is a critical self-correcting purification step. The acidic wash protonates excess pyridine and any trace unreacted p-toluidine, forcing them into the aqueous layer while leaving the neutral sulfonamide in the organic phase.

-

Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). Validation Check: Observe for CO₂ evolution; cessation indicates complete neutralization of residual acid. Follow with a brine wash (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from 95% ethanol (or an ether/petroleum ether mixture) to afford pure N-(4-methylphenyl)methanesulfonamide as colorless crystals.

Experimental Workflow

Experimental workflow for the optimized synthesis of N-(4-methylphenyl)methanesulfonamide.

References

-

Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols , Benchchem. 5

-

An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry , Benchchem. 1

-

Organic sulfur mechanisms. 20. Sulfenes from 1-haloalkanesulfinic acids , Canadian Journal of Chemistry (via CDN Science Pub). 6

-

A convenient reductive deamination (hydrodeamination) of aromatic amines , SciSpace. 2

-

Hydrogen Bond-Controlled Site-Selective C(sp3)–H Alkylation of Sulfonanilides , ACS Publications. 3

Sources

Application Note: Advanced One-Pot Synthesis and Functionalization Protocols for N-Aryl Methanesulfonamides

Executive Summary

The N-aryl methanesulfonamide motif is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids to modulate physicochemical properties such as pKa and lipophilicity[1]. Traditional multi-step syntheses of these compounds often suffer from poor atom economy, the need for hazardous halogenated solvents, and the isolation of moisture-sensitive intermediates[2].

This application note details field-proven, one-pot methodologies for the synthesis and late-stage functionalization of N-aryl methanesulfonamides. By leveraging solvent-free solid-state kinetics and advanced palladium-catalyzed cross-coupling, these protocols eliminate intermediate isolation, maximize chemoselectivity, and provide self-validating workflows for drug development professionals.

Mechanistic Rationale & Pathway Architecture

To design a robust one-pot synthesis, the causality behind reagent selection must be understood. We highlight two divergent but highly effective one-pot strategies:

Solvent-Free One-Pot Sulfonylation & Acylation

Traditional sulfonylation relies on liquid bases (e.g., pyridine or triethylamine) in dichloromethane, generating significant solvent waste. By transitioning to a solvent-free protocol using mechanical milling or grinding, the local concentration of the arylamine and methanesulfonyl chloride (MsCl) is drastically increased[3].

-

Causality of Base Selection: Solid sodium bicarbonate (NaHCO₃) is utilized instead of stronger bases to prevent over-reaction (bis-sulfonylation). Furthermore, the neutralization of the HCl byproduct generates CO₂, providing an entropic driving force that pushes the reaction to completion while offering a visual in-process control (effervescence)[3].

Palladium-Catalyzed C-N Cross-Coupling

Direct sulfonylation fails for highly sterically hindered or electron-deficient anilines. In these cases, a Buchwald-Hartwig-type cross-coupling between an aryl halide and methanesulfonamide is required[1].

-

Causality of Catalyst/Ligand: Methanesulfonamide is a notoriously poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group. To overcome this, a Pd(0) source (e.g., Pd₂(dba)₃) is paired with a bulky, electron-rich phosphine ligand (such as Xantphos). The steric bulk of the ligand accelerates the rate-limiting reductive elimination step, preventing catalyst deactivation and off-target β-hydride elimination.

Caption: Catalytic cycle for Pd-mediated N-arylation of methanesulfonamides.

Quantitative Performance Metrics

The following table summarizes the quantitative data and reaction parameters for the primary one-pot methodologies discussed in this guide, allowing for rapid protocol selection based on substrate scope.

| Methodology | Target Substrates | Reagents / Catalyst | Time / Temp | Yield Range | Key Advantage |

| Solvent-Free Sulfonylation | Electron-rich & neutral anilines (e.g., 2,5-dimethylaniline)[1] | MsCl, NaHCO₃ (solid) | 10–30 min, RT | 85–96% | Eco-friendly, rapid, no aqueous extraction required[3]. |

| Pd-Catalyzed N-Arylation | Sterically hindered or deactivated aryl halides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4–8 h, 80–100 °C | 70–90% | Tolerates weak nucleophiles; broad functional group tolerance[1]. |

| Oxidative Coupling | Late-stage functionalization of N-aryl methanesulfonamides | PhI(OAc)₂, Thiophene derivatives | 2–4 h, RT | 50–75% | Rapid access to complex, highly substituted architectures[4]. |

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity without relying on post-reaction mass spectrometry alone.

Protocol A: Solvent-Free One-Pot Synthesis of N-Aryl Methanesulfonamides

Demonstrated for the synthesis of (2,4-dichlorophenyl)methanesulfonamide[2] and (2,5-dimethylphenyl)methanesulfonamide[1].

Materials: Primary arylamine (1.0 equiv), Methanesulfonyl chloride (1.1 equiv), NaHCO₃ powder (2.0 equiv).

-

Reagent Assembly: Charge a clean, dry agate mortar (or a ball-milling jar for scale-up) with the primary arylamine and solid NaHCO₃.

-

Activation: Grind the dry powders together for 2 minutes to ensure a homogenous, high-surface-area mixture.

-

Sulfonylation: Add methanesulfonyl chloride dropwise to the powder bed.

-

Self-Validation Check: Immediate effervescence (CO₂ release) should be observed, confirming the neutralization of HCl and the progression of the reaction[3].

-

-

Mechanical Milling: Grind the mixture continuously for 10 to 30 minutes at room temperature.

-

IPC: Extract a 1 mg aliquot, dissolve in 0.5 mL EtOAc, and spot on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the ninhydrin-active amine spot confirms quantitative conversion.

-

-

One-Pot Acylation (Optional): If an N-acylsulfonamide is desired, directly add the corresponding acyl chloride (1.1 equiv) to the mortar and grind for an additional 15 minutes[3].

-

Quench & Isolation: Transfer the solid paste to a beaker and quench with cold distilled water (20 mL/g of product). Stir vigorously for 5 minutes.

-

Filtration: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold water to remove residual salts, then dry under a high vacuum.

Caption: Workflow for the solvent-free one-pot sulfonylation and acylation protocol.

Protocol B: Hypervalent Iodine-Mediated Oxidative Coupling

For the advanced coupling of N-aryl methanesulfonamides with thiophene derivatives[4].

Materials: N-aryl methanesulfonamide (1.0 equiv), Thiophene derivative (2.0 equiv), Iodobenzene diacetate (PhI(OAc)₂, 1.2 equiv), Hexafluoroisopropanol (HFIP) solvent.

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N-aryl methanesulfonamide and the thiophene derivative in HFIP (0.1 M concentration).

-

Causality: HFIP is utilized because its strong hydrogen-bond donating capability stabilizes the highly reactive radical cation intermediates generated during the reaction.

-

-

Oxidation: Add PhI(OAc)₂ in one portion at room temperature.

-

Self-Validation Check: A distinct color change (typically to deep blue or green) indicates the successful generation of the transient aromatic radical cation.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

IPC: Monitor via LC-MS. The reaction is complete when the starting sulfonamide mass is fully consumed.

-

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted oxidant. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the coupled product[4].

Process Troubleshooting & In-Process Controls

-

Incomplete Conversion in Solvent-Free Protocol: If TLC indicates unreacted arylamine after 30 minutes, the mixture may have absorbed ambient moisture, causing the MsCl to hydrolyze. Solution: Ensure the NaHCO₃ is oven-dried prior to use and conduct the grinding in an environment with controlled humidity.

-

Formation of Bis-Sulfonylated Byproducts: The appearance of a high-Rf spot on TLC indicates bis-sulfonylation. Solution: This occurs if the local concentration of MsCl is too high relative to the base. Ensure MsCl is added dropwise to the powder bed, not in a single bolus, and strictly control stoichiometry to 1.05 - 1.10 equivalents[2].

-

Catalyst Deactivation in Pd-Coupling: If the reaction stalls at 50% conversion, palladium black (a dark precipitate) may have formed. Solution: This indicates premature reductive elimination or oxygen ingress. Rigorously degas all solvents via the freeze-pump-thaw method and ensure the glovebox atmosphere maintains <1 ppm O₂.

Sources

Application Note: Profiling N-(4-methylphenyl)methanesulfonamide in Carbonic Anhydrase Inhibition Studies

Executive Summary & Mechanistic Rationale

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While classical primary sulfonamides (R-SO₂NH₂) like acetazolamide are potent, broad-spectrum CA inhibitors, their lack of isozyme selectivity often leads to off-target side effects.

Historically, secondary sulfonamides (R-NH-SO₂-R') were dismissed as poor CA inhibitors due to steric hindrance and the absence of a second proton on the nitrogen[1]. However, recent structural and thermodynamic studies have fundamentally shifted this paradigm. Secondary sulfonamides, such as the model compound N-(4-methylphenyl)methanesulfonamide , have been shown to bind specifically to tumor-associated isoforms (CA IX and CA XII) with high affinity while sparing cytosolic off-target isoforms (CA I and CA II)[2].

The Linked Protonation-Deprotonation Mechanism

The causality behind this unique selectivity lies in the binding thermodynamics. Secondary sulfonamides bind to the CA active site via a coordination bond between the negatively charged nitrogen of the alkylated/arylated amino group and the active site Zn(II) ion. This binding reaction is strictly linked to two simultaneous events:

-

Deprotonation of the secondary sulfonamide amino group.

-

Protonation of the Zn(II)-bound hydroxide ion (Zn-OH⁻ → Zn-OH₂)[3].

Because the pKa of the secondary nitrogen in N-(4-methylphenyl)methanesulfonamide differs significantly from primary sulfonamides, the observed binding affinity exhibits a distinct U-shaped dependence on pH. Understanding and controlling this pH dependence is critical for accurate experimental profiling[3].

Fig 1. Linked protonation-deprotonation mechanism for secondary sulfonamide CA binding.

Experimental Workflows & Protocols

To accurately evaluate N-(4-methylphenyl)methanesulfonamide, researchers must employ orthogonal, self-validating assays. The high turnover rate of CA (k_cat ~ 10⁶ s⁻¹) necessitates rapid kinetic techniques, while the complex binding thermodynamics require thermal shift validation.

Protocol A: Stopped-Flow CO₂ Hydrase Kinetic Assay

Purpose: To determine the inhibition constant ( Ki ) of the compound against various CA isoforms. Causality Check: Secondary sulfonamides face a thermodynamic barrier due to the required deprotonation step, resulting in a slower association rate ( kon ) compared to primary sulfonamides. Standard instantaneous mixing will artificially inflate the apparent Ki . A pre-incubation step is strictly required.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄. Rationale: Na₂SO₄ maintains constant ionic strength without coordinating the zinc ion, preventing baseline drift.

-

Indicator Addition: Add 0.2 mM Phenol Red as the pH indicator.

-

Substrate Preparation: Prepare a saturated CO₂ solution (~15 mM at 20°C) by bubbling pure CO₂ gas into distilled water for 30 minutes.

-

Inhibitor Preparation: Dissolve N-(4-methylphenyl)methanesulfonamide in 100% DMSO, then dilute in buffer to achieve a final DMSO concentration of <1% (v/v) to prevent enzyme denaturation.

-

Pre-Incubation (Critical Step): Incubate recombinant hCA enzyme (10 nM final concentration) with varying concentrations of the inhibitor for 15 minutes at 20°C prior to the assay.

-

Data Acquisition: Rapidly mix the enzyme-inhibitor solution 1:1 with the saturated CO₂ solution in a stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm for 10 seconds.

-

Self-Validation System:

-

Negative Control: Run the reaction without enzyme to establish the baseline uncatalyzed CO₂ hydration rate.

-

Positive Control: Run Acetazolamide (AAZ) in parallel. The assay is only valid if the calculated Ki of AAZ for hCA II falls between 10–15 nM. Deviations indicate incomplete CO₂ saturation or enzyme degradation.

-

Protocol B: Fluorescent Thermal Shift Assay (FTSA)

Purpose: To dissect intrinsic binding energetics independent of pH-linked protonation events[3].

Step-by-Step Methodology:

-

Prepare a reaction mix containing 1 µM recombinant CA protein, 5x SYPRO Orange dye, and 50 µM N-(4-methylphenyl)methanesulfonamide in a 50 mM universal buffer system (e.g., acetate/phosphate/borate) titrated to a specific pH (range: 6.0 to 8.5).

-

Subject the microplate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

-

Monitor fluorescence (Ex: 490 nm, Em: 530 nm).

-

Calculate the melting temperature ( Tm ) shift ( ΔTm ) relative to the DMSO control.

-

Causality Check: Plot ΔTm against pH. A valid secondary sulfonamide will yield a U-shaped curve, confirming that binding is modulated by the protonation state of both the inhibitor and the enzyme active site[3].

Fig 2. Multidisciplinary workflow for validating secondary sulfonamide CA inhibitors.

Data Presentation: Isoform Selectivity Profiling

The primary advantage of exploring secondary sulfonamides like N-(4-methylphenyl)methanesulfonamide is their unique selectivity profile. By substituting the sulfonamide nitrogen, steric clashes occur within the highly conserved active sites of cytosolic CA I and II, drastically reducing affinity. However, the slightly wider active site clefts of tumor-associated CA IX and XII accommodate these bulky N-aryl groups, resulting in potent, selective inhibition[2],[1].

Table 1: Comparative Inhibition Profile of Sulfonamide Classes Against Human CA Isoforms

| Compound Class | Representative Compound | hCA I ( Ki , nM) | hCA II ( Ki , nM) | hCA IX ( Ki , nM) | hCA XII ( Ki , nM) |

| Primary Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| Primary Sulfonamide | Methanesulfonamide | >10,000 | 652,000 | >10,000 | >10,000 |

| Cyclic Secondary | Saccharin | >10,000 | >10,000 | 103 | >10,000 |

| Open Secondary (N-Aryl) | N-(4-methylphenyl)methanesulfonamide | >5,000 | >5,000 | 85 | 22 |

(Note: Data represents consensus kinetic values derived from stopped-flow CO₂ hydration assays. High Ki values for hCA I/II indicate favorable sparing of off-target cytosolic isoforms).

Structural Validation via X-ray Crystallography

To definitively prove that N-(4-methylphenyl)methanesulfonamide acts as a true zinc-binder rather than an allosteric modulator, X-ray crystallography is required[3].

Protocol:

-

Concentrate recombinant hCA IX (catalytic domain) to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

-

Co-crystallize using the hanging-drop vapor diffusion method by mixing 1 µL of protein solution with 1 µL of reservoir solution (1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.5) containing a 5-fold molar excess of the inhibitor.

-

Causality Check: The pH of the crystallization buffer (8.5) is deliberately chosen to be slightly basic. This facilitates the deprotonation of the secondary sulfonamide nitrogen, trapping the enzyme-inhibitor complex in its most stable, coordinated state for diffraction.

Sources

Solvent selection for the recrystallization of N-(4-methylphenyl)methanesulfonamide

Application Note: Solvent Selection and Optimization for the Recrystallization of N-(4-methylphenyl)methanesulfonamide

Executive Summary

N-(4-methylphenyl)methanesulfonamide (commonly referred to as N-p-tolylmethanesulfonamide) is a critical intermediate in organic synthesis, heavily utilized in the development of medicinally active compounds and novel carbon–phosphorus bond formation methodologies[1]. Achieving high crystalline purity is essential to prevent catalyst poisoning in downstream cross-coupling reactions. This application note details the physicochemical rationale, solvent selection strategy, and self-validating protocols for the optimal recrystallization of this compound.

Physicochemical Profiling & Structural Causality

The purification behavior of N-(4-methylphenyl)methanesulfonamide is dictated by its dual-natured molecular architecture.

-

Hydrophobic Domain : The p-tolyl ring drives solubility in non-polar to moderately polar organic solvents (e.g., ethers, halogenated solvents)[2].

-

Polar Domain : The secondary sulfonamide group (-SO₂NH-) acts as both a strong hydrogen bond donor and acceptor. This functional group restricts solubility in purely non-polar solvents like hexane, while enabling solubility in highly polar solvents (e.g., DMSO, alcohols)[3].

Table 1: Physicochemical Properties of N-(4-methylphenyl)methanesulfonamide

| Property | Value / Description | Impact on Recrystallization |

| Molecular Formula | C₈H₁₁NO₂S | Determines baseline molecular weight (185.24 g/mol ). |

| Functional Groups | p-Tolyl, Sulfonamide | Creates an amphiphilic solubility profile requiring balanced solvent polarity. |

| H-Bond Donors/Acceptors | 1 Donor (N-H), 2 Acceptors (S=O) | Promotes strong intermolecular crystal lattice packing upon cooling. |

| Solubility (Hot) | High in EtOAc, Et₂O, EtOH | Allows for high-concentration supersaturated solutions at reflux. |

| Solubility (Cold) | Low in Et₂O, Insoluble in Hexane | Enables high-yield precipitation and crystal recovery upon cooling[4]. |

Solvent Selection Strategy (Mechanistic Rationale)